Methyl 2-(phenylamino)acetate

Vue d'ensemble

Description

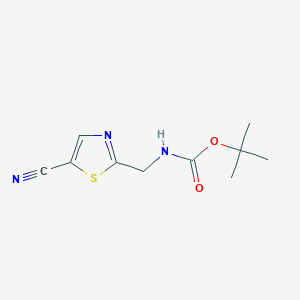

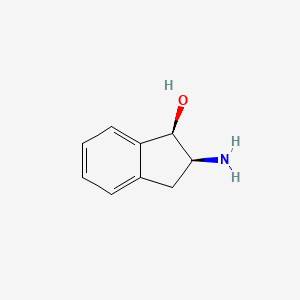

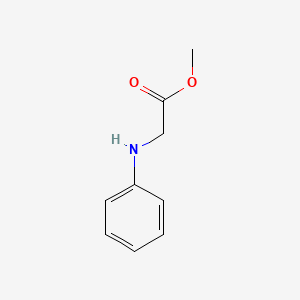

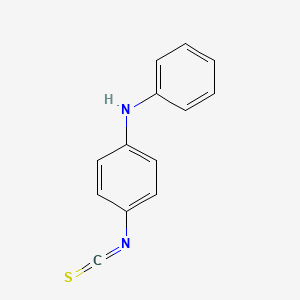

Methyl 2-(phenylamino)acetate, also known as methyl anilinoacetate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of aniline and is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by the presence of a phenyl group attached to an amino group, which is further connected to an acetate moiety.

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, leading to downstream effects such as the regulation of inflammation .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . It is also noted to be a CYP1A2 inhibitor .

Result of Action

Compounds with similar structures have been noted to have various effects, such as anti-inflammatory properties .

Analyse Biochimique

Biochemical Properties

Methyl 2-(phenylamino)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetyl-CoA synthetase, which is involved in the conversion of acetate to acetyl-CoA, a crucial molecule in metabolic pathways

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in cellular energy production . Furthermore, this compound may impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, this compound may inhibit the activity of acetyl-CoA synthetase, leading to a decrease in acetyl-CoA production and subsequent alterations in metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects have been observed at high doses, including potential disruptions in cellular homeostasis and increased oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and the synthesis of acetyl-CoA . This compound interacts with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase, which play key roles in these pathways. The presence of this compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues may also be influenced by factors such as cellular uptake mechanisms and tissue-specific expression of transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in energy production and metabolic regulation. The precise subcellular localization of this compound can influence its biochemical interactions and overall cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(phenylamino)acetate can be synthesized through various methods. One common synthetic route involves the reaction of aniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a temperature range of 50-70°C and using a solvent such as ethanol or methanol to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(phenylamino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.

Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine or alcohol derivatives.

Substitution: Various substituted phenylaminoacetate derivatives.

Applications De Recherche Scientifique

Methyl 2-(phenylamino)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Methyl 2-(phenylamino)acetate can be compared with other similar compounds such as:

Ethyl 2-(phenylamino)acetate: Similar structure but with an ethyl group instead of a methyl group. It exhibits similar reactivity but may have different physical properties such as boiling point and solubility.

Methyl 2-(phenylamino)propanoate: Contains an additional methyl group on the acetate moiety, leading to differences in steric hindrance and reactivity.

Phenylglycine methyl ester: Lacks the amino group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations.

Propriétés

IUPAC Name |

methyl 2-anilinoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJUWKPNWWCOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Phenylglycine methyl ester?

A1: Phenylglycine methyl ester has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol.

Q2: Are there spectroscopic data available for characterizing Phenylglycine methyl ester?

A2: Yes, multiple research papers mention the use of various spectroscopic techniques for characterizing PGME and its derivatives. These include:

- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is widely employed to elucidate the structure and stereochemistry of PGME and its derivatives. [, , , ]

- IR (Infrared) Spectroscopy: IR spectroscopy is utilized to identify functional groups and analyze the structural characteristics of PGME. [, ]

- Mass Spectrometry (MS): MS techniques like FABMS are used to determine molecular weight and analyze fragmentation patterns of PGME and its complexes. []

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy, in conjunction with chiral derivatizing agents like phenylglycine methyl ester (PGME), helps determine the absolute configuration of chiral molecules. [, , ]

Q3: What are the main applications of Phenylglycine methyl ester in chemical synthesis?

A4: PGME serves as a crucial building block in the synthesis of β-lactam antibiotics, primarily cephalosporins like cephalexin and cefaclor, and penicillins like ampicillin. [, , , , , ] It acts as the activated acyl donor in enzymatic reactions catalyzed by penicillin G acylase or α-amino acid ester hydrolase.

Q4: How does Phenylglycine methyl ester contribute to the synthesis of cephalexin?

A5: In cephalexin synthesis, PGME reacts with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) in a reaction catalyzed by penicillin G acylase. PGME acts as the acyl donor, providing the phenylglycine moiety that becomes incorporated into the cephalexin molecule. [, , , ]

Q5: Are there alternative enzymatic routes for ampicillin synthesis using Phenylglycine methyl ester?

A6: Yes, research shows that ampicillin can be synthesized using a two-enzyme cascade involving both α-amino ester hydrolase and penicillin G acylase. This approach utilizes penicillin G and D-phenylglycine methyl ester as starting materials, offering a potential alternative to the traditional two-step manufacturing process that requires isolation of 6-aminopenicillanic acid. []

Q6: How do reaction conditions influence cephalexin synthesis using Phenylglycine methyl ester?

A6: Several studies highlight the impact of reaction conditions on cephalexin synthesis using PGME:

- pH: Optimal pH for enzymatic synthesis of cephalexin is typically around 6.0 - 6.5. [, , ] pH control during the reaction is crucial as it affects enzyme activity and can lead to byproduct formation. []

- Temperature: Lower temperatures generally favor cephalexin synthesis, with an optimal range of 10-37°C reported in studies. [, ] This is because lower temperatures suppress the undesired enzymatic hydrolysis of cephalexin.

- Substrate Concentration: The ratio of PGME to 7-ADCA significantly affects the yield of cephalexin. Higher molar ratios of PGME to 7-ADCA generally result in higher cephalexin yields. []

- Solvent Systems: Studies explore the use of aqueous two-phase systems (ATPS) and organic solvents to enhance the yield of cephalexin synthesis. ATPS helps in situ extraction of cephalexin, preventing its enzymatic hydrolysis and improving the overall yield. [, ] Similarly, organic solvents like tert-butanol, with controlled water activity, are shown to improve both enzymatic activity and enantioselectivity during ammonolysis of PGME. [, ]

Q7: Has computational chemistry been applied to study Phenylglycine methyl ester?

A7: Yes, computational methods are employed to understand the interactions of PGME with enzymes and other molecules:

- 3D Structure Modeling: Homology modeling was used to create a 3D structure of α-amino acid ester hydrolase from Xanthomonas rubrilineans, providing insights into its active site and interactions with substrates like PGME. []

- Molecular Docking: Docking studies were performed to understand how PGME and other substrates bind to the active site of α-amino acid ester hydrolase, predicting the enzyme's efficiency in synthesizing various β-lactam antibiotics. []

- Molecular Dynamics (MD) Simulations: MD simulations, coupled with NMR data, were used to investigate the chiral recognition mechanism of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid with PGME, revealing key interactions like hydrogen bonding and hydrophobic interactions. []

Q8: How do structural modifications of Phenylglycine methyl ester influence its activity?

A8: While the provided papers don't extensively cover SAR studies of PGME specifically, research on penicillin acylase provides insights:

- Hydrophobic Interactions: Mutations of hydrophobic residues near the active site of penicillin acylase affect its activity and specificity towards substrates like PGME. Replacing phenylalanine with tyrosine, tryptophan, alanine, or leucine altered the enzyme's catalytic efficiency and ratio of transferase to hydrolase activity. [] These findings suggest that hydrophobic interactions play a crucial role in substrate binding and enzyme activity.

- Acyl Side Chain: The nature of the acyl side chain in phenylglycine derivatives, such as phenylglycine amide or phenylglycine methyl ester, influences the enzyme's activity and the final product formation. Studies show that penicillin G acylase exhibits different kinetic parameters for the hydrolysis of D-phenylglycine methyl ester compared to D-phenylglycine amide. []

Q9: What is the role of Phenylglycine methyl ester in determining the absolute configuration of chiral molecules?

A10: PGME is used as a chiral derivatizing agent (CDA) to determine the absolute configuration of chiral carboxylic acids. [, , , ] This method involves reacting a chiral carboxylic acid with both enantiomers of PGME to form diastereomeric amides. The resulting diastereomers exhibit distinct NMR chemical shifts, allowing for the determination of the absolute configuration of the original carboxylic acid.

Q10: Are there any known environmental concerns regarding Phenylglycine methyl ester?

A10: The provided research papers do not focus on the environmental impact of PGME. Given its use in the pharmaceutical industry, understanding its fate and potential effects in the environment requires further investigation.

Q11: What analytical methods are commonly used to study Phenylglycine methyl ester?

A11: Researchers employ various analytical techniques for studying PGME, including:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to monitor reactions involving PGME, separate reaction mixtures, and analyze the purity of synthesized compounds. [, , ]

- Titration: pH-stat titration is used to monitor the enzymatic hydrolysis of PGME and determine enzyme activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)